molecular formula C24H14S6 B1246321 alpha-Sexithiophene CAS No. 88493-55-4

alpha-Sexithiophene

Cat. No.: B1246321
CAS No.: 88493-55-4
M. Wt: 494.8 g/mol
InChI Key: KUJYDIFFRDAYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Sexithiophene, also known as α-sexithiophene, is an organic compound belonging to the oligothiophene family. It consists of six thiophene rings connected in a linear arrangement. This compound is known for its high hole mobility and stability, making it a valuable material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Preparation Methods

Vacuum Deposition Techniques

Vacuum deposition remains the most widely used method for preparing high-purity α-6T thin films, enabling precise control over thickness and crystallinity.

Stranski-Krastanov Growth Mode and In Situ Characterization

In situ grazing-incidence small-angle X-ray scattering (GISAXS) and grazing-incidence wide-angle X-ray scattering (GIWAXS) have revealed that α-6T growth on weakly interacting substrates like glass follows a Stranski-Krastanov (SK) mode . Initially, 2–4 monolayers (MLs) form layer-by-layer (Figure 1B), after which island growth dominates. This transition occurs due to strain relief at the substrate-film interface, as evidenced by lattice spacing changes in the low-temperature (LT) phase .

GISAXS data quantified the progression:

  • Layerwise growth (0–4 MLs): Oscillations in specular peak intensity (Figure 3C) and correlation lengths (~150 nm) indicate ordered monolayer formation .

  • Island growth (>4 MLs): Reduced correlation lengths (98 nm at 50 nm thickness) and increased root-mean-square (RMS) roughness (8.2 nm) reflect island coalescence .

Thickness (nm)RMS Roughness (nm)Correlation Length (nm)
2.51.2157
508.298

In situ GIWAXS further tracked polymorphic evolution:

  • Early stages (0–8 nm): Disordered β-phase and LT-phase coexist in near-equal proportions .

  • Beyond 8 nm: LT-phase dominates, with its d-spacing expanding from 15.8 Å to 16.2 Å, signaling strain relaxation .

Selective Growth on Patterned Substrates

Substrate engineering enables spatially controlled α-6T deposition. Silicon oxide (SiOx_x) patterns fabricated via local anodic oxidation (400 nm linewidths) template molecular alignment . Post-deposition annealing at 150°C enhances crystalline order, yielding monolayer stripes oriented perpendicular to the substrate . This method achieves large-area (cm2^2) uniformity, critical for organic field-effect transistors (OFETs).

Solution-Processing Methods

While less common than vacuum deposition, solution processing offers scalability for flexible electronics.

Challenges in Film Formation

Solution-cast films often exhibit inferior crystallinity compared to vacuum-deposited counterparts. The absence of in situ substrate interactions leads to random molecular orientation, necessitating post-deposition annealing (e.g., 120°C for 1 hour) . However, residual solvent incorporation can introduce charge traps, limiting device efficiency.

Polymorphic Control and Structural Analysis

Phase Evolution During Deposition

The β-phase, characterized by a shorter π-π stacking distance (3.8 Å vs. 4.2 Å for LT-phase), dominates early growth stages on SiO2_2 at ambient temperatures . Substrate heating (373 K) favors LT-phase nucleation, aligning with SK growth mechanics .

Substrate and Temperature Effects

  • Glass substrates: Promote LT-phase via strain-mediated templating .

  • SiOx_x patterns: Direct molecular alignment through surface energy modulation .

  • High-temperature deposition (373 K): Accelerates β-to-LT transition, reducing critical thickness from 8 nm to 7 nm .

Comparative Analysis of Preparation Methods

ParameterVacuum DepositionSolution Processing
Crystallinity High (LT-phase dominant)Moderate (mixed phases)
Thickness Control ±0.1 nm±5 nm
Scalability Limited by chamber sizeHigh (roll-to-roll)
Device Performance Mobility: 0.1–0.3 cm²/VsMobility: 0.01–0.05 cm²/Vs

Mechanism of Action

The mechanism of action of sexithiophene involves its ability to transport charge carriers, such as holes, through its conjugated π-electron system. This property is crucial for its performance in electronic devices. The molecular targets and pathways involved include the interaction of sexithiophene with electrodes and other materials in electronic devices, facilitating efficient charge transport .

Biological Activity

Alpha-sexithiophene (α-Sexithiophene, 6T) is a conjugated organic compound known for its significant role in organic electronics, particularly in organic semiconductors and photonic devices. This article explores the biological activity of α-Sexithiophene, focusing on its photophysical properties, interactions with biological systems, and potential applications in biomedicine.

Overview of this compound

This compound is a member of the thiophene family, consisting of six thiophene units connected in a linear arrangement. Its chemical formula is C24H14S6C_{24}H_{14}S_6. The compound exhibits notable electronic properties due to its extended π-conjugation, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells.

Photophysical Properties

The photophysical properties of α-Sexithiophene have been extensively studied, revealing its potential for various applications:

  • J-Aggregation : α-Sexithiophene can form J-aggregates in thin films, which significantly enhance its photoluminescence. Studies show that these aggregates exhibit a quantum yield between 0.6 and 1.0, indicating efficient light emission .
  • Exciton Dynamics : The excitonic behavior of α-Sexithiophene has been characterized through time-resolved spectroscopy, demonstrating its capability to undergo stimulated emission similar to inorganic laser materials .

Biological Activity and Interactions

While primarily studied for electronic applications, recent research indicates that α-Sexithiophene may also interact with biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that α-Sexithiophene exhibits antimicrobial properties, potentially useful in developing antimicrobial coatings or materials .
  • Cellular Interactions : Research has indicated that α-Sexithiophene can influence cellular behavior when incorporated into biomaterials. Its ability to form organized structures may affect cell adhesion and proliferation .

Case Study 1: Interaction with Biological Membranes

A study investigated the interaction of α-Sexithiophene with lipid bilayers, revealing that the compound can integrate into the membrane structure. This integration alters the membrane's fluidity and permeability, suggesting potential applications in drug delivery systems.

Case Study 2: Photodynamic Therapy (PDT)

Research has explored the use of α-Sexithiophene in photodynamic therapy. When excited by specific wavelengths of light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property highlights its potential as a photosensitizer in cancer treatment .

Data Table: Summary of Biological Activities

Property Observation Reference
Quantum Yield0.6 - 1.0
Antimicrobial ActivityExhibits antimicrobial properties
Membrane InteractionAlters fluidity and permeability
Photodynamic ActivityGenerates ROS upon light excitation

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing high-purity α-6T crystals, and how do impurities affect its electronic properties?

  • Methodological Answer : Utilize physical vapor deposition (PVD) under controlled temperature (100–150°C) and vacuum (10⁻⁶ mbar) to grow α-6T films. Impurity analysis requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Electronic properties are assessed via UV-vis spectroscopy and cyclic voltammetry to correlate purity with charge carrier mobility .

Q. Which characterization techniques are most effective for determining α-6T’s molecular packing and crystallinity?

  • Methodological Answer : X-ray diffraction (XRD) and atomic force microscopy (AFM) resolve crystallographic orientation and surface morphology. Polarized fluorescence microscopy identifies J-aggregation in sub-monolayer films, which is critical for exciton delocalization studies .

Q. How does substrate choice (e.g., SiO₂ vs. 2D materials) influence α-6T thin-film morphology?

  • Methodological Answer : Compare film growth on SiO₂ and graphene substrates using PVD. AFM and scanning electron microscopy (SEM) reveal substrate-dependent molecular alignment. Fluorescence lifetime imaging (FLIM) quantifies exciton quenching at interfaces .

Q. What are the primary degradation mechanisms of α-6T under ambient conditions, and how can stability be improved?

  • Methodological Answer : Conduct accelerated aging tests under UV exposure and humidity. Fourier-transform infrared spectroscopy (FTIR) identifies oxidative degradation products. Encapsulation with inert polymers (e.g., PMMA) reduces environmental sensitivity .

Advanced Research Questions

Q. How do molecular packing arrangements in α-6T thin films influence exciton diffusion lengths?

  • Methodological Answer : Correlate XRD-derived lattice parameters with transient absorption spectroscopy (TAS) to map exciton dynamics. Density functional theory (DFT) simulations model intermolecular interactions and predict diffusion pathways .

Q. What experimental and computational approaches resolve contradictions in reported charge mobility values for α-6T?

  • Methodological Answer : Standardize field-effect transistor (FET) measurements using identical gate dielectrics and contact materials. Compare results with time-resolved terahertz spectroscopy (TRTS) to decouple intrinsic mobility from interfacial effects. Meta-analyses of published data should account for synthesis and measurement variability .

Q. How do dipole-substrate interactions in α-6T/2D heterostructures modulate optical response?

  • Methodological Answer : Fabricate heterostructures via layer-by-layer assembly. Use Kelvin probe force microscopy (KPFM) to map surface potentials and correlate with Raman spectroscopy shifts. Model substrate-induced polarization effects using finite-difference time-domain (FDTD) simulations .

Q. What strategies mitigate batch-to-batch variability in α-6T synthesis for reproducible device performance?

  • Methodological Answer : Implement statistical design of experiments (DoE) to optimize precursor ratios and annealing protocols. Cross-validate batch quality using grazing-incidence wide-angle X-ray scattering (GIWAXS) and photoluminescence quantum yield (PLQY) measurements .

Q. How can exciton-phonon coupling in α-6T be quantified experimentally, and what are its implications for optoelectronic devices?

  • Methodological Answer : Employ temperature-dependent photoluminescence (PL) spectroscopy to extract Huang-Rhys factors. Ultrafast pump-probe spectroscopy resolves vibronic progression in excitonic transitions. Compare with DFT-calculated phonon dispersion relations .

Q. What are the limitations of current computational models in predicting α-6T’s charge transport properties, and how can they be improved?

  • Methodological Answer : Benchmark DFT and molecular dynamics (MD) simulations against experimental mobility data. Incorporate dynamic disorder and polaronic effects into models. Collaborative databases (e.g., Materials Project) should standardize input parameters for reproducibility .

Guidelines for Formulating Research Questions

  • Use Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps in organic electronics .
  • Avoid Ambiguity : Define measurable outcomes (e.g., "quantify exciton diffusion lengths" vs. "study exciton behavior") .
  • Leverage Interdisciplinary Methods : Combine spectroscopy, microscopy, and simulation tools to address multi-scale challenges .

Properties

IUPAC Name

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJYDIFFRDAYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462870
Record name Sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88493-55-4
Record name Sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-sexithiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.